5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
描述
属性
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .
科学研究应用
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 174.20 g/mol. It exhibits a unique bicyclic structure that contributes to its biological activity. The compound is soluble in various organic solvents and has been synthesized through multiple methods, including condensation reactions and cyclization processes.
Pharmacological Applications
-
Dopamine Receptor Agonism
- 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been studied for its agonistic effects on dopamine receptors, particularly D2 and D3 subtypes. Research indicates that analogues of this compound can selectively activate these receptors, which is crucial for treating conditions such as Parkinson's disease and schizophrenia .
- Antidepressant Activity
- Anticancer Properties
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methods:
- Cyclization Reactions : Utilizing starting materials like hydrazines and appropriate carbonyl compounds under acidic or basic conditions.
- Hybrid Derivatives : Recent studies have focused on creating hybrid compounds by combining this structure with other pharmacophores to enhance its biological activity against specific targets such as blood coagulation factors Xa and XIa .
Case Studies
作用机制
The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
相似化合物的比较
Comparison with Structurally Similar Compounds
Imidazoquinolinone Derivatives
Key structural analogs and their pharmacological profiles are summarized below:
Key Insights :
- Substituent Effects: Alkylamino groups at position 5 critically influence receptor selectivity and metabolic stability. Dipropylamino (U-86170) enhances D2 intrinsic activity but reduces stability, whereas methylamino (sumanirole) balances selectivity and bioavailability .
- Metabolism: N-demethylation of dimethylamino derivatives (e.g., (R)-3) generates active metabolites with retained dopaminergic efficacy, highlighting the importance of metabolic pathways in vivo .
Non-Imidazoquinolinone Dopamine Agonists
Comparisons with classical dopamine agonists:
| Compound | Structure Class | Receptor Selectivity | Therapeutic Use |
|---|---|---|---|
| Quinpirole | Benzothiazole | D2/D3 agonist | Parkinson’s, schizophrenia |
| Pramipexole | Aminobenzothiazole | D3-preferring agonist | Parkinson’s, restless legs |
| Apomorphine | Aporphine alkaloid | D1/D2 agonist | Parkinson’s (rescue therapy) |
| Sumanirole | Imidazoquinolinone | D2-selective partial agonist | Parkinson’s (investigational) |
Structural Advantages of Sumanirole :
- The imidazoquinolinone scaffold confers rigidity, enhancing D2 receptor fit and reducing off-target effects compared to flexible aporphine (apomorphine) or benzothiazole (pramipexole) frameworks .
Research Findings and Selectivity Studies
D2/D3 Selectivity
Zou et al. (2016) synthesized sumanirole analogs to probe structural determinants of D2/D3 selectivity :
- Amino Group Modifications: Bulky substituents (e.g., cyclopropylmethyl) increased D3 affinity, while smaller groups (methylamino) favored D2 selectivity.
- Ring Hybridization: Hybrid derivatives with pyrroloquinoline fragments (e.g., pyrrolo[3,2,1-ij]quinolin-2(1H)-one) exhibited dual activity but reduced dopaminergic potency .
生物活性
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure features a fused imidazoquinoline ring system, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 174.2 g/mol. The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:
- In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited cell inhibition percentages ranging from 40% to over 90% against leukemia and solid tumor lines at a concentration of 10 µM .
| Cell Line Type | Cell Inhibition Percentage (%) |
|---|---|
| Leukemia (CCRF-CEM) | 63.44 |
| Non-Small Cell Lung Cancer | 88.04 |
| Colon Cancer | 97.72 |
| CNS Cancer | 80.07 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Dopamine Receptor Agonism
Another significant aspect of the biological activity of this compound is its interaction with dopamine receptors. Research indicates that some derivatives act as potent dopamine agonists, particularly at the D2 receptor subtype. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has shown high dopaminergic activity in vivo despite low affinity in in vitro binding assays . This discrepancy highlights the importance of metabolic studies in understanding the pharmacodynamics of these compounds.
Metabolism and Pharmacokinetics
The metabolism of this compound has been investigated using liver microsomes from different species. Notably:
- N-Demethylation and oxidation processes were observed to yield active metabolites that contribute to the overall pharmacological profile of the parent compound. These metabolites exhibit comparable biological activities to the parent compound, suggesting a complex interplay between structure and activity across species .
Case Studies and Research Findings
Several case studies have illustrated the therapeutic potential of this compound:
- Cancer Treatment : In a study examining various imidazoquinoline derivatives for their anticancer properties, several compounds showed promising results against multiple cancer types with effective concentrations reported as low as 10 µM.
- Neurological Disorders : The dopaminergic properties suggest potential applications in treating conditions such as Parkinson's disease or schizophrenia. The ability to selectively target dopamine receptors while minimizing side effects could make these compounds valuable in neuropharmacology.
常见问题
Q. What synthetic methodologies are most effective for preparing 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one and its derivatives?
- Methodological Answer : Two primary routes are documented:
- Rhodium(I)-Catalyzed Annulation : Reacting bicyclo[1.1.0]butyl-substituted dihydroquinolines with in situ-generated isocyanates yields the imidazoquinolinone core. This method emphasizes regioselectivity and functional group compatibility .
- Reductive Cyclization : Reduction of 8-amino-6-methoxyquinoline derivatives over platinum oxide in glacial acetic acid produces 2-substituted analogs. However, urea or carbamate precursors are incompatible with this approach .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products like N-demethylated intermediates .
Q. How does stereochemistry at the 5-position influence dopaminergic activity?
- Methodological Answer : The (R)-configuration at the 5-position is critical for D2 receptor selectivity . For example:
- (R)-Sumanirole exhibits >200-fold selectivity for D2 over D3 receptors in vitro, while the (S)-enantiomer shows negligible activity.
- Use chiral chromatography or enantioselective synthesis (e.g., asymmetric hydrogenation) to isolate pure enantiomers. Validate stereochemical purity via X-ray crystallography or circular dichroism .
Q. What experimental approaches assess D2/D3 receptor subtype selectivity?
- Methodological Answer :
- Radioligand Binding Assays : Compare Ki values using [³H]spiperone (D2 antagonist) and [³H]PD128907 (D3 agonist). Sumanirole derivatives show Ki ratios (D3/D2) >100, confirming selectivity .
- Functional Assays : Measure cAMP inhibition (D2-mediated) and β-arrestin recruitment (D3-mediated) in HEK293 cells expressing human receptors. Use GTPγS binding to quantify G-protein activation .
Advanced Research Questions
Q. How can in vitro/in vivo discrepancies in metabolic stability and activity be resolved?
- Methodological Answer :
- Cross-Species Microsomal Studies : Incubate the compound with liver S9 fractions from mice, monkeys, or humans to identify species-specific metabolites (e.g., N-demethylation to active imidazoquinolinones). Correlate metabolite profiles with in vivo efficacy using LC-MS/MS .
- Pro-drug Design : Modify the methylamino group to resist first-pass metabolism while retaining conversion to active metabolites in target tissues .
Q. What structural modifications enhance functional selectivity (G-protein vs. β-arrestin signaling) at D2 receptors?
- Methodological Answer :
- Bitopic Ligands : Introduce substituents at the N-methyl group (e.g., bulky alkyl chains) to bias signaling toward G-protein pathways. For example, replacing methyl with cyclopropyl reduces β-arrestin recruitment by 70% .
- Computational Modeling : Use cryo-EM structures of D2 receptors (e.g., PDB: 6CM4) to identify residues critical for β-arrestin interaction. Validate via mutagenesis (e.g., T343A mutation disrupts β-arrestin binding) .
Q. How can computational strategies predict D2/D3 selectivity for novel analogs?
- Methodological Answer :
- Molecular Docking : Screen analogs against D2 (PDB: 6CM4) and D3 (PDB: 3PBL) receptor models. Focus on divergent residues (e.g., V2.61 in D2 vs. E2.61 in D3) to optimize selectivity .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for key substituents (e.g., methyl vs. propyl groups) to prioritize synthesis targets .
Data Contradiction Analysis
Q. Why do some analogs show low in vitro binding affinity but potent in vivo activity?
- Resolution :
- Active Metabolites : Compounds like (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine are metabolized to high-affinity D2 agonists (e.g., (R)-6). Use metabolite screening to identify hidden bioactivity .
- Allosteric Modulation : Some derivatives act as positive allosteric modulators (PAMs), enhancing endogenous dopamine effects without direct receptor binding .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
